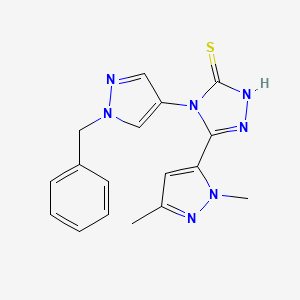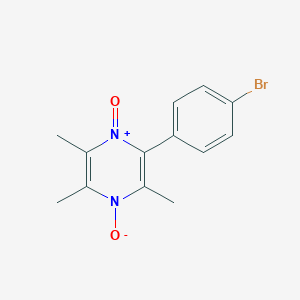
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
説明
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, also known as TBN-1, is a synthetic compound that has been extensively studied for its potential applications in various fields. This molecule possesses interesting properties that make it a valuable tool for scientific research, including its ability to act as a redox mediator and its potential as a fluorescent probe. In
作用機序
The mechanism of action of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide as a redox mediator involves the transfer of electrons between the electrode surface and the analyte. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can accept or donate electrons depending on the redox potential of the analyte, which allows for the detection of various biological molecules.
As a fluorescent probe, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide undergoes a PET process when excited by light. The excited state of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can interact with nearby molecules, which causes a change in the fluorescence intensity. This property has been utilized for the detection of metal ions and ROS in cells.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide. However, studies have shown that 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is non-toxic to cells and can be used for live-cell imaging. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has also been shown to have low cytotoxicity and genotoxicity, which makes it a promising tool for biological applications.
実験室実験の利点と制限
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has several advantages for lab experiments, including its ability to act as a redox mediator and its potential as a fluorescent probe. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is also non-toxic to cells and has low cytotoxicity and genotoxicity, which makes it a safe tool for biological applications.
However, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has limitations as well. The synthesis of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is complex and requires the use of hazardous chemicals such as hydrogen peroxide. Additionally, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has limited solubility in water, which can make it difficult to work with in biological systems.
将来の方向性
For research include the development of new synthetic methods and the exploration of new applications in biological systems.
科学的研究の応用
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has been widely used in scientific research due to its unique properties. One of the primary applications of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is as a redox mediator in electrochemical studies. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can act as an electron shuttle between the electrode surface and the analyte, which allows for the detection of various biological molecules such as glucose, dopamine, and hydrogen peroxide.
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide also has potential as a fluorescent probe due to its ability to undergo a photoinduced electron transfer (PET) process. This property has been utilized for the detection of various metal ions such as copper, iron, and zinc. Additionally, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has been used as a probe for the detection of reactive oxygen species (ROS) in cells.
特性
IUPAC Name |
2-(4-bromophenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-9(2)16(18)13(10(3)15(8)17)11-4-6-12(14)7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGIWHRQDTYBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



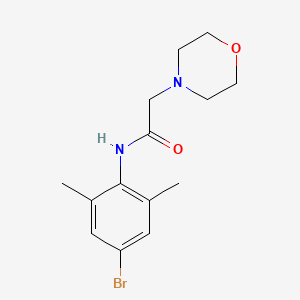
![5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4670749.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)

![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)
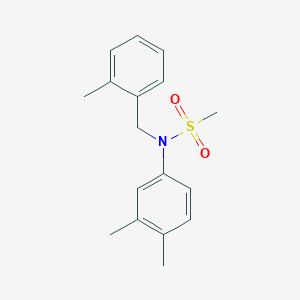
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)
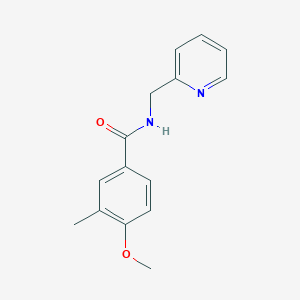

![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)

